N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide
Description
This compound is a benzamide derivative featuring a complex tricyclic heterocyclic core. The tricyclic system comprises 10,13-dioxa (two oxygen atoms), 4-thia (one sulfur atom), and 6-aza (one nitrogen atom) moieties, fused into a bicyclo[7.4.0] scaffold with additional unsaturation (1,3(7),5,8-tetraene).
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c20-15(9-1-3-10(4-2-9)19(21)22)18-16-17-11-7-12-13(8-14(11)25-16)24-6-5-23-12/h1-4,7-8H,5-6H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAHNYDGTJDRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of a precursor compound with a nitrobenzamide derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and purity. The process may also involve purification steps like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural/functional distinctions:
Key Structural and Functional Insights:
Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in the target compound contrasts with 3,5-dimethoxy (electron-donating) or 3-(2,5-dioxopyrrolidin-1-yl) (hydrogen-bond donor) substituents in analogs. Nitro groups are known to enhance reactivity in electrophilic aromatic substitution but may reduce metabolic stability .
Side-Chain Modifications: Diethylaminoethyl groups in analogs (e.g., ) introduce cationic character at physiological pH, improving aqueous solubility when formulated as hydrochloride salts. This modification is absent in the target compound, suggesting lower solubility without salt formation.
Heterocyclic Diversity :
- Replacement of the benzamide with 5-nitrothiophene-2-carboxamide () introduces a sulfur-containing aromatic system, which may alter binding kinetics in sulfur-rich biological environments (e.g., cysteine protease active sites).
Conformational Rigidity :
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-nitrobenzamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₅S, with a molecular weight of approximately 372.4 g/mol. The compound features a tricyclic framework integrated with dioxane and thiazole moieties, enhancing its solubility and interaction potential with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiazole moiety is known to modulate enzyme or receptor activities significantly. Interaction studies suggest that the compound can bind effectively to various enzymes and receptors, influencing cellular pathways that lead to observable biological effects.
Biological Activity Data
Numerous studies have explored the biological activity of this compound. The following table summarizes key findings from various research efforts:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | In vitro assays | Exhibited significant antibacterial activity against Gram-positive bacteria. |
| Study 2 | Anticancer | Cell line assays | Induced apoptosis in cancer cell lines through caspase activation pathways. |
| Study 3 | Anti-inflammatory | Animal models | Reduced inflammation markers in induced arthritis models significantly. |
Case Studies
- Antimicrobial Activity : In a study examining the antimicrobial properties of the compound, it was found to inhibit the growth of several Gram-positive bacteria effectively. The mechanism was linked to disruption in bacterial cell wall synthesis.
- Anticancer Properties : Research involving various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : In animal models of inflammation, the compound showed promise in reducing pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains diazine | Moderate antibacterial activity |
| Compound B | Benzothiazole moiety | Strong anticancer effects |
| Compound C | Nitrogen-rich structure | Enhanced anti-inflammatory properties |
This comparative analysis indicates that structural variations significantly influence biological activity and efficacy.
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Answer:
The synthesis of tricyclic nitrobenzamide derivatives typically involves multi-step protocols, including:
- Core Structure Formation : Cyclization reactions using catalysts like acetic anhydride or bases to assemble the tricyclic framework .
- Functionalization : Introducing substituents (e.g., nitro, benzamide groups) via nucleophilic substitution or coupling reactions .
- Optimization : Reaction conditions (e.g., temperature: 60–100°C, solvent: DMF or acetonitrile) significantly impact yield and purity. Systematic parameter screening (e.g., Design of Experiments, DOE) is recommended for scalability .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
Structural validation requires a combination of analytical techniques:
- Spectroscopy :
- X-ray Crystallography : Resolves ambiguities in stereochemistry or ring conformations .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
Discrepancies may arise from:
- Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting assays .
- Assay Conditions : Optimize pH, temperature, and solvent compatibility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Target Selectivity : Use proteomic profiling (e.g., kinome-wide screens) to identify off-target interactions .
- Computational Refinement : Re-evaluate docking parameters (e.g., solvation effects, flexible receptor models) .
Advanced: What methodologies assess metabolic stability and degradation pathways?
Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) .
- Metabolite Identification : Use high-resolution MSⁿ to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Forced Degradation Studies : Expose to heat, light, or oxidative stress (e.g., H₂O₂) to identify labile functional groups (e.g., nitro reduction) .
Basic: What are the recommended storage conditions to ensure stability?
Answer:
- Storage : Anhydrous conditions under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Stability Monitoring : Use stability-indicating assays (e.g., HPLC with UV detection) to track decomposition products (e.g., nitroso derivatives) over time .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
- Substituent Variation : Synthesize analogs with modified nitro, benzamide, or heterocyclic groups .
- Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, antimicrobial activity) .
- Data Modeling : Apply multivariate analysis (e.g., PCA, QSAR) to correlate structural features (e.g., logP, polar surface area) with activity .
Advanced: What experimental approaches elucidate reaction mechanisms in synthesis?
Answer:
- Isotopic Labeling : Track atom migration (e.g., ¹⁸O in cyclization steps) via MS .
- Kinetic Studies : Monitor intermediate formation (e.g., by in-situ IR spectroscopy) to identify rate-limiting steps .
- Computational Modeling : Use density functional theory (DFT) to map transition states and validate proposed pathways .
Advanced: How to assess potential toxicity in early-stage research?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
